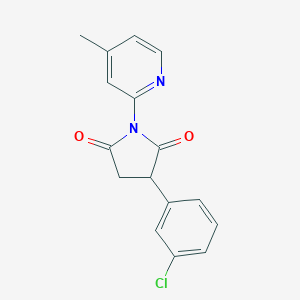
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 4-methyl-2-pyridinecarboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the pyrrolidinedione ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may interfere with metabolic pathways or signal transduction pathways, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione
- 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- 3-(3-Bromophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione
Uniqueness
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
132459-02-0 |
|---|---|
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-6-18-14(7-10)19-15(20)9-13(16(19)21)11-3-2-4-12(17)8-11/h2-8,13H,9H2,1H3 |
Clave InChI |
PVNKBNXQADKTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Sinónimos |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















